A Technical Guide to 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole: A Versatile Scaffold for Drug Discovery
A Technical Guide to 4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole: A Versatile Scaffold for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole (CAS No. 1269151-74-7), a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The molecule uniquely combines three key structural motifs: a reactive chloromethyl group, an aromatic thiazole core, and a furan ring. This document delineates its core physicochemical properties, provides a detailed, mechanistically-grounded synthetic protocol via the Hantzsch thiazole synthesis, and outlines methodologies for its spectroscopic characterization. Furthermore, we explore the compound's primary utility as a reactive intermediate, detailing its application in the synthesis of diverse compound libraries through nucleophilic substitution. The convergence of the furan and thiazole pharmacophores suggests a rich potential for this scaffold in developing novel therapeutics, particularly in the fields of oncology, infectious diseases, and neurodegenerative disorders.
Introduction
The confluence of distinct pharmacologically active moieties into a single molecular framework is a cornerstone of modern drug design. Thiazole and furan rings are exemplary heterocyclic systems, each featuring prominently in a multitude of clinically approved therapeutics and biologically active compounds.[1][2][3] The thiazole ring is a bioisostere for various functional groups and is integral to drugs with applications ranging from antibacterial to anticancer.[2][4][5] Similarly, the furan scaffold is present in numerous natural and synthetic compounds exhibiting a wide spectrum of bioactivity, including antimicrobial and anti-inflammatory properties.[3][6]
The subject of this guide, 4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole, represents a highly strategic combination of these two pharmacophores.[1][7] Its true value, however, lies in the 4-(chloromethyl) substituent. This group acts as a potent electrophilic handle, transforming the entire molecule into a versatile building block for constructing larger, more complex chemical entities.[8][9] This guide serves as a technical resource for researchers, offering in-depth, practical information on the synthesis, characterization, and strategic application of this compound in drug discovery workflows.
Molecular Structure and Physicochemical Properties
The structural architecture of 4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole is foundational to its chemical behavior and synthetic potential. The molecule consists of a central 1,3-thiazole ring. Position 2 is substituted with a furan ring via its C3 position, and position 4 is substituted with a reactive chloromethyl (-CH₂Cl) group.
| Property | Value | Source |
| CAS Number | 1269151-74-7 | [10] |
| Molecular Formula | C₈H₆ClNOS | [10] |
| Molecular Weight | 199.66 g/mol | [10] |
| Canonical SMILES | ClCC1=CSC(C2=COC=C2)=N1 | [10] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [10] |
| Predicted LogP | 3.14 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Hydrogen Bond Donors | 0 | [10] |
| Rotatable Bonds | 2 | [10] |
| Storage Conditions | Sealed in dry, 2-8°C | [10] |
The key to its utility is the electrophilic nature of the chloromethyl group, which is readily susceptible to nucleophilic attack, making it an ideal precursor for derivatization.[9][11]
Synthesis and Mechanistic Insights
The most direct and reliable method for constructing the 2,4-disubstituted thiazole core of the target molecule is the Hantzsch Thiazole Synthesis .[12][13][14] This classic condensation reaction provides a high-yielding and robust pathway from simple, commercially available precursors.[12]
The synthesis involves the reaction of an α-halocarbonyl compound with a thioamide. For our target, the logical precursors are 1,3-dichloroacetone (to provide the C4-chloromethyl and C5 backbone) and furan-3-carbothioamide (to provide the C2-substituent, nitrogen, and sulfur atoms).
Caption: Proposed synthetic workflow for the target compound.
The reaction mechanism proceeds via an initial S-alkylation of the thioamide's sulfur atom by one of the electrophilic carbons of 1,3-dichloroacetone.[15] This is followed by an intramolecular cyclization, where the thioamide nitrogen attacks the remaining carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[12][15]
Experimental Protocol: Hantzsch Synthesis
Objective: To synthesize 4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole.
Materials:
-
Furan-3-carbothioamide (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve furan-3-carbothioamide (1.0 eq) in anhydrous ethanol.
-
To this solution, add 1,3-dichloroacetone (1.1 eq). Causality Note: A slight excess of the α-haloketone is used to ensure complete consumption of the more valuable thioamide.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HCl formed), water, and finally brine. Self-Validation: The bicarbonate wash is critical to remove acidic byproducts that could interfere with purification or downstream reactions.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain pure 4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole.
Spectroscopic Characterization and Analysis
Structural confirmation of the synthesized product is paramount. The following tables outline the predicted spectroscopic data based on known values for structurally similar compounds.[14][16]
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.05 | Singlet | 1H | Furan H2 |
| ~7.45 | Singlet | 1H | Furan H5 |
| ~7.20 | Singlet | 1H | Thiazole H5 |
| ~6.70 | Singlet | 1H | Furan H4 |
| ~4.75 | Singlet | 2H | -CH₂Cl |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.0 | Thiazole C2 |
| ~150.1 | Thiazole C4 |
| ~144.5 | Furan C5 |
| ~141.0 | Furan C2 |
| ~122.3 | Furan C3 |
| ~118.5 | Thiazole C5 |
| ~109.0 | Furan C4 |
| ~43.5 | -CH₂Cl |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3120-3050 | Medium | Aromatic C-H Stretch (Thiazole, Furan) |
| 1580-1610 | Medium | C=N Stretch (Thiazole ring) |
| 1450-1520 | Medium | C=C Stretch (Ring skeletal vibrations) |
| 750-850 | Strong | C-Cl Stretch |
Protocol: Spectroscopic Data Acquisition
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
-
FT-IR Spectroscopy:
-
Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Apply pressure with the anvil and collect the spectrum.
-
Reactivity and Synthetic Utility in Drug Discovery
The primary value of 4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole in a research context is its function as a reactive chemical intermediate. The chloromethyl group is an excellent electrophile, readily participating in Sₙ2 reactions with a wide array of nucleophiles.[8][9][17] This allows for the rapid and efficient synthesis of compound libraries for structure-activity relationship (SAR) studies.
Caption: General workflow for synthetic applications.
Protocol: General Nucleophilic Substitution
Objective: To demonstrate the derivatization of the title compound with a primary amine.
Materials:
-
4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole (1.0 eq)
-
Desired primary amine (e.g., benzylamine) (1.2 eq)
-
A non-nucleophilic base (e.g., triethylamine, Et₃N) (1.5 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
Dissolve 4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole in anhydrous acetonitrile in a flame-dried flask under an inert atmosphere (e.g., nitrogen).
-
Add the primary amine (1.2 eq) followed by triethylamine (1.5 eq). Causality Note: The base is essential to neutralize the HCl byproduct, preventing it from protonating the amine nucleophile and halting the reaction.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Gentle heating may be applied to accelerate the reaction if necessary.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization to yield the desired N-substituted derivative.
Potential Pharmacological Significance
While this specific molecule is primarily a synthetic intermediate, its core structure is highly suggestive of potential biological activity. The combination of furan and thiazole rings has been explored in several therapeutic areas.
-
Neurodegenerative Diseases: Furan-thiazole derivatives have shown promise as cholinesterase inhibitors, which are a key therapeutic strategy for managing Alzheimer's disease.[7]
-
Antimicrobial Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activity of compounds containing both furan and thiazole moieties.[2][18]
-
Anticancer Activity: The thiazole ring is a component of several anticancer drugs, and novel furan-thiazole hybrids have been investigated for their cytotoxic effects against various cancer cell lines.[18]
The strategic value of 4-(chloromethyl)-2-(furan-3-yl)-1,3-thiazole is its ability to serve as a starting point for exploring the chemical space around this promising pharmacophore.
Conclusion
4-(Chloromethyl)-2-(furan-3-yl)-1,3-thiazole is a strategically designed chemical building block with significant potential for drug discovery and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the high reactivity of its chloromethyl group make it an accessible and versatile tool for researchers. By enabling the rapid generation of diverse derivatives, this compound serves as a valuable scaffold for the development of novel therapeutics that harness the combined pharmacological potential of the furan and thiazole ring systems.
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